N-[(1E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,4,4-TRICHLORO-2-NITROBUTA-1,3-DIEN-1-YL]-2-METHYLANILINE
Overview
Description
N-[(1E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,4,4-TRICHLORO-2-NITROBUTA-1,3-DIEN-1-YL]-2-METHYLANILINE is a complex organic compound that features a benzotriazole moiety. Benzotriazole derivatives are known for their diverse applications in various fields, including corrosion inhibition, pharmaceuticals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,4,4-TRICHLORO-2-NITROBUTA-1,3-DIEN-1-YL]-2-METHYLANILINE typically involves the reaction of 1H-1,2,3-benzotriazole with a suitable chlorinated nitroalkene under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes chlorination, nitration, and subsequent coupling reactions. The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,4,4-TRICHLORO-2-NITROBUTA-1,3-DIEN-1-YL]-2-METHYLANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
N-[(1E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,4,4-TRICHLORO-2-NITROBUTA-1,3-DIEN-1-YL]-2-METHYLANILINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized as a corrosion inhibitor in various industrial applications.
Mechanism of Action
The mechanism of action of N-[(1E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,4,4-TRICHLORO-2-NITROBUTA-1,3-DIEN-1-YL]-2-METHYLANILINE involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety can bind to metal ions, forming stable complexes that inhibit corrosion. In biological systems, the compound may interact with cellular proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Benzotriazole: A simpler benzotriazole derivative used as a corrosion inhibitor.
2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide: Another benzotriazole derivative with different functional groups.
Uniqueness
N-[(1E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,4,4-TRICHLORO-2-NITROBUTA-1,3-DIEN-1-YL]-2-METHYLANILINE is unique due to its combination of benzotriazole and chlorinated nitroalkene moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(1E)-1-(benzotriazol-1-yl)-3,4,4-trichloro-2-nitrobuta-1,3-dienyl]-2-methylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl3N5O2/c1-10-6-2-3-7-11(10)21-17(15(25(26)27)14(18)16(19)20)24-13-9-5-4-8-12(13)22-23-24/h2-9,21H,1H3/b17-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVLETOIFWZJNK-BMRADRMJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])N2C3=CC=CC=C3N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C(=C(/C(=C(Cl)Cl)Cl)\[N+](=O)[O-])/N2C3=CC=CC=C3N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl3N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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